Ortho-Fluoro Stabilization of C–CN Bond Activation Products Compared to Non-Fluorinated Analogs
2-Fluoro-4-methylbenzonitrile possesses a single ortho‑fluoro substituent. DFT calculations demonstrate that each ortho‑fluoro substituent on a benzonitrile ring stabilizes the C–CN bond activation product (relative to the η²‑nitrile complex) by −6.55 kcal/mol in THF and −6.50 kcal/mol in toluene [1]. In contrast, an ortho‑methyl substituent provides a much smaller stabilization of only −0.2 kcal/mol in THF and −0.3 kcal/mol in toluene [1]. Consequently, 2‑fluoro‑4‑methylbenzonitrile is expected to undergo C–CN bond activation with significantly greater thermodynamic driving force than non‑fluorinated 4‑methylbenzonitrile or 2‑methylbenzonitrile.
| Evidence Dimension | Thermodynamic stabilization of C–CN bond activation product |
|---|---|
| Target Compound Data | One ortho‑fluoro substituent present |
| Comparator Or Baseline | Ortho‑methyl substituent (class-level comparator) |
| Quantified Difference | ΔΔG° = −6.55 kcal/mol (THF) vs −0.2 kcal/mol for ortho‑methyl; net advantage ~−6.35 kcal/mol per ortho‑F |
| Conditions | DFT (B3LYP/6-31G(d,p), ECP for Ni and P), Gibbs free energy calculated at 327.15 K and 1 atm, solvent model (THF and toluene) |
Why This Matters
The markedly higher thermodynamic stabilization provided by the ortho‑fluoro group translates into more favorable C–CN bond activation reactions, which is critical for nickel‑catalyzed cross‑coupling methodologies that rely on nitrile activation.
- [1] Meza, J.; Chowdhury, J. I.; Atesin, A. C.; Jones, W. D.; Ateşin, T. Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations. TACCSTER 2023. University of Texas at Austin. View Source
